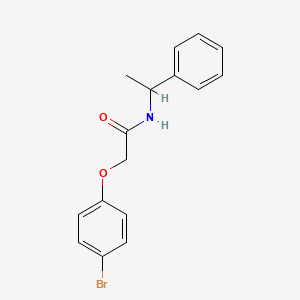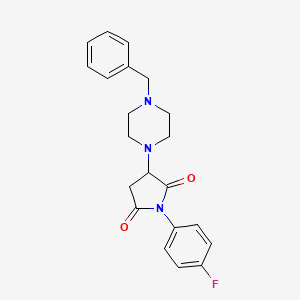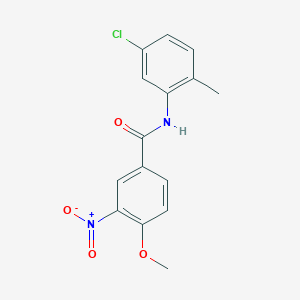
N-(5-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide, commonly known as NM-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NM-3 belongs to the class of nitroaromatic compounds, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
The mechanism of action of NM-3 is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. In cancer cells, NM-3 induces apoptosis by activating caspases, which are enzymes that play a key role in the programmed cell death process. In neurodegenerative diseases, NM-3 exerts its neuroprotective effects by reducing oxidative stress and inflammation, which are known to contribute to neuronal damage. In infectious diseases, NM-3 inhibits the growth and proliferation of bacterial and fungal strains by disrupting their cellular membranes and inhibiting their metabolic pathways.
Biochemical and Physiological Effects:
NM-3 has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, NM-3 induces apoptosis by activating caspases and inhibiting the expression of anti-apoptotic proteins. In neurodegenerative diseases, NM-3 reduces oxidative stress and inflammation by scavenging free radicals and inhibiting the expression of pro-inflammatory cytokines. In infectious diseases, NM-3 inhibits the growth and proliferation of bacterial and fungal strains by disrupting their cellular membranes and inhibiting their metabolic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using NM-3 in lab experiments is its high potency and specificity towards cancer cells, neurodegenerative diseases, and infectious diseases. However, one of the limitations is that NM-3 may have off-target effects on other cellular pathways, which may affect the interpretation of experimental results. Additionally, the toxicity and pharmacokinetic properties of NM-3 need to be further studied to determine its safety and efficacy in clinical trials.
Zukünftige Richtungen
There are several future directions for the research on NM-3. One potential direction is to study the combination therapy of NM-3 with other chemotherapeutic agents in cancer treatment. Another direction is to investigate the neuroprotective effects of NM-3 in animal models of neurodegenerative diseases. Additionally, the antimicrobial activity of NM-3 can be further studied to identify its potential as a novel antimicrobial agent. Finally, the toxicity and pharmacokinetic properties of NM-3 need to be further studied to determine its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of NM-3 involves the reaction of 5-chloro-2-methylphenylamine with 4-methoxy-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain NM-3 in high yield and purity.
Wissenschaftliche Forschungsanwendungen
NM-3 has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and infectious diseases. In oncology, NM-3 has shown promising results in inhibiting the growth and proliferation of cancer cells by inducing apoptosis through the activation of caspases. In neurology, NM-3 has been studied for its neuroprotective effects against oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In infectious diseases, NM-3 has been shown to have antimicrobial activity against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-9-3-5-11(16)8-12(9)17-15(19)10-4-6-14(22-2)13(7-10)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUZVNOXCYGOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]isonicotinamide](/img/structure/B5142012.png)
![propyl 4-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5142014.png)
![N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5142040.png)
![5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5142046.png)
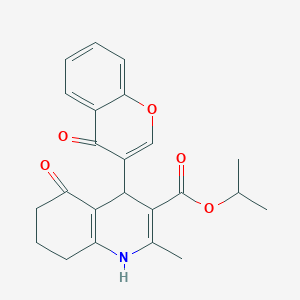
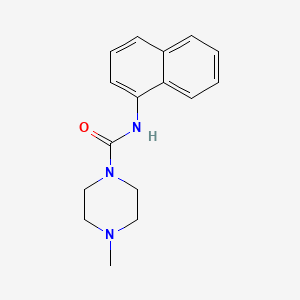
![5-{2-[2-(2-chlorophenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142055.png)
![5-(3-chlorophenyl)-N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-2-furamide](/img/structure/B5142057.png)
![5-{[(5-chloro-2-hydroxyphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5142058.png)
![N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-nitrobenzamide](/img/structure/B5142060.png)
![1-(2-thienylcarbonyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5142061.png)

